molecular formula C10H15N3O4S B12947510 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate CAS No. 5426-49-3

4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate

Cat. No.: B12947510
CAS No.: 5426-49-3
M. Wt: 273.31 g/mol
InChI Key: RNJJSQJGWKLNSB-UHFFFAOYSA-N
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Description

4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate typically involves the reaction of aniline derivatives with imidazole precursors. One common method involves the condensation of aniline with glyoxal and ammonia, followed by further reactions to introduce the imidazole ring . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and may involve refluxing to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time more precisely .

Chemical Reactions Analysis

Types of Reactions

4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate is unique due to its specific combination of an imidazole ring and an aniline group, which imparts distinct chemical and biological properties.

Properties

CAS No.

5426-49-3

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid

InChI

InChI=1S/C10H13N3.H2O4S/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10;1-5(2,3)4/h1-4H,5-7,11H2,(H,12,13);(H2,1,2,3,4)

InChI Key

RNJJSQJGWKLNSB-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CC2=CC=C(C=C2)N.OS(=O)(=O)O

Origin of Product

United States

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